molecular formula C22H23NO4S2 B4577505 5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4577505
M. Wt: 429.6 g/mol
InChI Key: SAGJMVLKVRYJIX-CPNJWEJPSA-N
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Description

5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H23NO4S2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.10685056 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds, including 5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one derivatives, were synthesized as part of a study exploring anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) and exhibited analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antimicrobial Properties

  • A study focusing on the synthesis and characterization of 2-thioxo-4-thiazolidinones, including similar derivatives, highlighted their potential antimicrobial activities. The synthesized compounds were evaluated for their effectiveness against various bacterial and fungal strains (El-Gaby et al., 2009).

Inhibitory Effects on 5-Lipoxygenase

  • Compounds related to this compound were identified as selective inhibitors of 5-lipoxygenase, an enzyme associated with inflammatory processes. These inhibitors were found to be effective without relying on redox or iron-chelating properties (Falgueyret et al., 1993).

Structural and Spectroscopic Studies

  • Another study detailed the synthesis and structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, closely related to the compound . These derivatives have a broad spectrum of biological activities, and their structural properties were confirmed through various spectroscopic methods (Popov-Pergal et al., 2010).

Supramolecular Structures

  • Research on supramolecular structures of similar compounds, such as 5-arylmethylene-2-thioxothiazolidin-4-ones, revealed insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. This study provided a deeper understanding of the molecular interactions and arrangements of these compounds (Delgado et al., 2005).

Photodynamic Therapy Applications

  • A novel compound, related to the subject molecule, was synthesized and characterized for its potential in photodynamic therapy, a treatment method for cancer. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

5-Lipoxygenase Inhibitors in Inflammatory and Allergic Diseases

  • A class of 5-benzylidene-2-phenylthiazolinones, analogous to the compound , was found to be highly potent as direct 5-lipoxygenase inhibitors. These inhibitors have potential for intervention in inflammatory and allergic diseases and certain cancer types (Hofmann et al., 2011).

Properties

IUPAC Name

(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-14-7-4-9-17(15(14)2)26-11-6-12-27-20-16(8-5-10-18(20)25-3)13-19-21(24)23-22(28)29-19/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,23,24,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJMVLKVRYJIX-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

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